molecular formula C10H11N5OS B2807072 5-amino-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 887693-16-5

5-amino-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2807072
CAS RN: 887693-16-5
M. Wt: 249.29
InChI Key: WKSNLTNOEPTIBE-UHFFFAOYSA-N
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Description

5-amino-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide, also known as MSP-Triazole, is an organic compound that has been studied extensively due to its potential applications in a variety of scientific fields. MSP-Triazole is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms. It has been used as a building block in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. Additionally, MSP-Triazole has been studied for its potential role in the regulation of enzyme activity, as well as its ability to interact with proteins and other biological molecules.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s structural features make it a promising candidate for drug discovery. Researchers have investigated its potential as an antiproliferative agent, which means it could inhibit cell growth and division. Additionally, derivatives of this compound have shown antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . Further studies are needed to optimize its pharmacological properties and evaluate its efficacy against specific diseases.

Tyrosine Kinase Inhibition

Certain derivatives of this compound fall into the category of pyrido [2,3-d]pyrimidin-7-one derivatives. Notably, one such derivative, TKI-28 , acts as a tyrosine kinase inhibitor. Tyrosine kinases play crucial roles in cell signaling pathways and are implicated in cancer progression. Inhibiting these kinases can potentially lead to novel cancer therapies .

Cyclin-Dependent Kinase (CDK4) Inhibition

Another class of pyrido [2,3-d]pyrimidin-7-one derivatives includes CDK4 inhibitors. Cyclin-dependent kinases regulate the cell cycle, and inhibiting CDK4 can disrupt cell division. These inhibitors are being explored for cancer treatment, particularly in combination with other targeted therapies .

Organic Synthesis and Heterocyclic Chemistry

The construction of molecules containing heterocycles is a rapidly growing area of organic synthesis. Pyrido [2,3-d]pyrimidines, including this compound, represent an important class of fused heterocyclic systems. Researchers continue to develop efficient synthetic methods to access these compounds for further evaluation of their chemical properties and biological activity .

Computational Chemistry and Molecular Modeling

Theoretical studies using computational chemistry techniques can provide insights into the compound’s electronic structure, reactivity, and interactions. Researchers can explore its binding affinity to specific protein targets, predict its bioavailability, and optimize its properties for drug design.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as temperature, pH, presence of other molecules, and cellular context can affect the compound’s interaction with its target, its stability, and its overall efficacy

properties

IUPAC Name

5-amino-1-(3-methylsulfanylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5OS/c1-17-7-4-2-3-6(5-7)15-9(11)8(10(12)16)13-14-15/h2-5H,11H2,1H3,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSNLTNOEPTIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

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